Rheinanthrone is the active metabolite of senna glycoside [DB11365] known for its laxative effect. It is commonly produced by plants of the Rheum species.

Rheinanthrone

CAS No.: 480-09-1

Cat. No.: VC1655896

Molecular Formula: C15H10O5

Molecular Weight: 270.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 480-09-1 |

|---|---|

| Molecular Formula | C15H10O5 |

| Molecular Weight | 270.24 g/mol |

| IUPAC Name | 4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid |

| Standard InChI | InChI=1S/C15H10O5/c16-10-3-1-2-7-4-8-5-9(15(19)20)6-11(17)13(8)14(18)12(7)10/h1-3,5-6,16-17H,4H2,(H,19,20) |

| Standard InChI Key | OZFQHULMMDWMIV-UHFFFAOYSA-N |

| SMILES | C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C(=O)O |

| Canonical SMILES | C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C(=O)O |

| Melting Point | 250-280 250 - 280 °C |

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

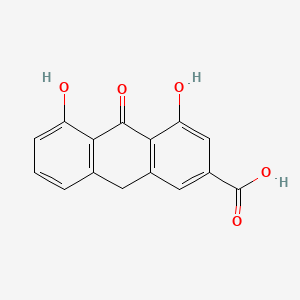

Rheinanthrone has the molecular formula C15H10O5 and a molecular weight of 270.24 g/mol . It is identified by the CAS number 480-09-1 . Structurally, rheinanthrone features an anthracene core (three fused benzene rings) with specific functional groups: two hydroxyl groups at positions 4 and 5, a carbonyl group at position 10, and a carboxylic acid group at position 2 . This particular arrangement of functional groups is responsible for its unique chemical properties and biological activities.

The compound's structure places it in the broader category of anthracene derivatives, which includes many biologically active compounds found in medicinal plants. The hydroxyl groups contribute to its polarity and potential for hydrogen bonding, while the carboxylic acid group provides acidic properties that may influence its interactions with biological targets.

Synonyms and Alternative Names

Rheinanthrone is known by several synonyms and alternative names in scientific literature and chemical databases, including:

-

4,5-dihydroxy-10-oxo-9,10-dihydroanthracene-2-carboxylic acid

-

2-Anthracenecarboxylic acid, 9,10-dihydro-4,5-dihydroxy-10-oxo-

This variety of names reflects the compound's significance across different fields of study and its inclusion in various chemical databases and nomenclature systems. The systematic names provide detailed information about the chemical structure, while shorter names like "Rheinanthrone" are commonly used in scientific literature for convenience.

Natural Sources and Metabolism

Plant Sources

Rheinanthrone occurs naturally in plants belonging to the Rheum species . It is also present as a metabolite in plants of the Senna genus, which have been used in traditional medicine for centuries, particularly for their laxative properties. These plants contain glycosides that are metabolized to form rheinanthrone in the digestive system.

The presence of rheinanthrone and its precursors in these medicinal plants highlights the importance of understanding the relationship between plant constituents and their metabolites in explaining traditional uses. Many plants containing senna glycosides have been used across different traditional medicine systems worldwide, demonstrating the historical significance of compounds like rheinanthrone in human healthcare.

Metabolic Formation

Rheinanthrone is formed as the active metabolite of senna glycoside (sennoside) . This metabolic conversion is critical for the laxative effects associated with senna-based products. The transformation occurs through metabolic processes in the digestive system, particularly through the action of intestinal bacteria that can hydrolyze the glycosidic bonds of sennosides and reduce the resulting compounds to form rheinanthrone.

This metabolic pathway represents an important example of prodrug activation, where the administered compound (sennoside) must undergo biotransformation to produce the pharmacologically active entity (rheinanthrone). Understanding this process is essential for comprehending the pharmacokinetics and pharmacodynamics of senna-based laxatives and their potential interactions with other drugs or physiological conditions.

Pharmacological Activities

Laxative Effects

Rheinanthrone is recognized for its laxative effect as the active metabolite of senna glycoside . This laxative action results from its biological activities in the colon. The compound's structure and functional groups play a crucial role in how it interacts with the intestinal environment to stimulate bowel movements.

The mechanism of action involves stimulation of the intestinal mucosa, which leads to increased peristalsis and fluid secretion in the colon. This dual action enhances intestinal motility and softens the stool, facilitating defecation. The time delay between ingestion of senna products and the onset of laxative action can be attributed to the time required for metabolic conversion of sennosides to rheinanthrone in the digestive system.

Distinction from Rhein

It is important to distinguish between rheinanthrone and rhein. While rheinanthrone is the active metabolite of senna glycoside with laxative effects , rhein is a related anthraquinone compound with its own distinct pharmacological profile . The structural relationship between these compounds is significant for understanding their respective biological activities.

Rhein has been more extensively studied than rheinanthrone, with research showing its involvement in various signaling pathways and cellular processes . The structural similarities between these compounds suggest potential overlapping mechanisms, but their distinct chemical properties likely contribute to differences in their pharmacological activities. This distinction is crucial for researchers studying anthraquinone compounds and their potential therapeutic applications.

Related Research on Anthraquinone Compounds

Research on Related Compounds

While specific research on rheinanthrone is limited in the available literature, studies on related anthraquinone compounds provide context for understanding this class of molecules. Rhein, a structurally related anthraquinone compound, has been studied for its pharmacological mechanisms of action . Research indicates that rhein can regulate multiple sites of MAPK signaling pathways and the PI3K/AKT pathway . These pathways are involved in various cellular functions, including cell proliferation, differentiation, and apoptosis.

The regulatory effects of rhein on these signaling cascades suggest potential mechanisms through which anthracene derivatives might exert their biological effects. While direct extrapolation to rheinanthrone should be done cautiously, these studies provide a framework for understanding the potential cellular activities of structurally similar compounds and may guide future research specifically on rheinanthrone.

Cytotoxicity Studies

Studies on rhein have demonstrated its cytotoxicity through various mechanisms. Research has shown that rhein is a substrate for multidrug resistance-associated protein 1 (MRP1) and can induce apoptosis . While these studies focus on rhein rather than rheinanthrone directly, they provide valuable insights into the potential mechanisms of action for structurally related anthracene derivatives.

The cytotoxic properties of rhein raise questions about whether rheinanthrone might possess similar activities, which could have implications for its safety profile and potential applications beyond its known laxative effects. The interaction with multidrug resistance mechanisms also suggests potential considerations for drug interactions when compounds from this class are used therapeutically.

Applications in Analytical Chemistry

Reference Standard Applications

Rheinanthrone serves as an important reference standard in analytical chemistry, particularly as a reference standard for API Sennoside . It is utilized for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It functions as a reference standard for traceability against pharmacopeial standards such as USP or EP .

Rheinanthrone represents a significant anthracene derivative primarily known for its role as the active metabolite of senna glycosides and its laxative effects. The compound possesses well-defined chemical properties and serves as an important reference standard in analytical applications. Its structure, characterized by an anthracene core with specific functional groups, contributes to its distinct pharmacological profile.

While research specifically focused on rheinanthrone is limited in the scientific literature, its importance in the metabolism of senna glycosides and its laxative effects are well-established. The study of related anthraquinone compounds provides a broader context for understanding the potential mechanisms and applications of rheinanthrone. Further research would be valuable to fully elucidate the pharmacological profile of rheinanthrone and explore its potential applications beyond its established role in laxative action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume